molecular formula C8H9BrO B009089 (S)-1-(4-Bromophenyl)ethanol CAS No. 100760-04-1

(S)-1-(4-Bromophenyl)ethanol

Cat. No. B009089
M. Wt: 201.06 g/mol
InChI Key: XTDTYSBVMBQIBT-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of (S)-1-(4-Bromophenyl)ethanol involves several key strategies including enantioselective catalysis and biocatalytic approaches. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol through lipase-mediated enantioselective processes highlights the compound's role as an intermediate in the synthesis of new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998). Additionally, electrochemical methods have been developed for converting haloacetophenones to their corresponding halophenyl ethanols, showcasing an efficient pathway for the synthesis of these compounds with high yields (Ikeda, 1990).

Molecular Structure Analysis

The molecular structure of (S)-1-(4-Bromophenyl)ethanol and its derivatives can be elucidated using various spectroscopic techniques, including X-ray crystallography. For example, the study of enantioseparation by crystallization of host-guest complexes with permethylated β-cyclodextrin provides insights into the inclusion geometries and chiral recognition mechanisms, which are crucial for understanding the molecular structure of such compounds (Grandeury, Petit, Gouhier, Agasse, & Coquerel, 2003).

Chemical Reactions and Properties

(S)-1-(4-Bromophenyl)ethanol participates in various chemical reactions, serving as a key intermediate for the synthesis of complex molecules. The compound's reactivity has been explored in the context of cascade reactions for the synthesis of polycyclic aromatic hydrocarbons, demonstrating its versatility in organic synthesis (Iwasaki, Araki, Iino, & Nishihara, 2015).

Physical Properties Analysis

The physical properties of (S)-1-(4-Bromophenyl)ethanol, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical processes. These properties are influenced by the compound's molecular structure and intermolecular forces.

Chemical Properties Analysis

The chemical properties of (S)-1-(4-Bromophenyl)ethanol, including its reactivity with different chemical reagents, stereoselectivity, and catalytic activities, are crucial for its application in synthetic chemistry. Studies focusing on the enantioselective synthesis and biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) ethanol highlight the importance of understanding the chemical properties for optimizing reaction conditions and achieving high enantiomeric excesses (Kavi, Özdemir, Dertli, & Şahin, 2021).

Scientific Research Applications

Safety And Hazards

“(S)-1-(4-Bromophenyl)ethanol” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

(1S)-1-(4-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDTYSBVMBQIBT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Bromophenyl)ethanol

CAS RN

100760-04-1
Record name (S)-1-(4-bromophenyl) ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized soy bean protein for the substrate (±)-1-(4-bromophenyl)ethanol (200 mg) requires 2 days by going through bioconversion to 4-bromoacetophenone accompanying sterically selective oxidation of (S)-1-(4-bromophenyl)ethanol to obtain 108 mg of (R)-1-(4-bromophenyl)ethanol at a yield of 54%. Optical purity was obtained at 88% e.e. Equipment conditions were the same as for immobilized green pea protein.
Quantity
200 mg
Type
reactant
Reaction Step One
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-bromophenyl)ethanol (200 mg) requires 8 days by going through bioconversion to 4-bromoacetophenone accompanying sterically selective oxidation of (R)-1-(4-bromophenyl)ethanol to obtain 114 mg of (S)-1-(4-bromophenyl)ethanol at a yield of 57%. Optical purity was obtained at 88% e.e. The reaction course and time at completion of reaction were determined by GC using the Hitachi Model G-3500 gas chromatograph under conditions consisting of carrier gas: He at 0.48 ml/min, split ratio: 1/55, oven temperature: 150° C., inlet temperature: 250° C., outlet temperature: 250° C., pressure: 136, flow rate value: 42, analytical column: TC-5HT 0.25 mm I.D.×30M df (GL Science).
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200 mg
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Reaction Step One
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Synthesis routes and methods III

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=n-Pr, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in ethanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 80° C. After the mixture was cooled to room temperature, p-bromoacetophenone (0.4 mmol), ethanol (2 mL) and a solution of sodium methoxide in ethanol (0.8 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (10 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(p-bromophenyl)ethanol was obtained and the ee value (ee=97%) was measured by GC analysis.
Quantity
0.4 mmol
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0 (± 1) mol
Type
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0.8 mL
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2 mL
Type
solvent
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3 mL
Type
solvent
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3.8 mg
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
C Sun, S Wu, Y Wu, B Sun, P Zhang, K Tang - Process Biochemistry, 2023 - Elsevier
Immobilization of lipase AK from Pseudomonas fluorescens onto a microsphere support constructed by the metal organic framework (MOF) of NH 2 -Co-MOF was investigated. The …
Number of citations: 2 www.sciencedirect.com
AA Ramos, FB Nascimento, TFM De Souza, AT Omori… - Molecules, 2015 - mdpi.com
Three phthalocyanine derivatives were synthesized and characterized: one modified with a racemic mixture of 1-(4-bromophenyl)ethanol and two other macrocycles modified with each …
Number of citations: 31 www.mdpi.com
T Janeczko, A Swizdor, D Chmolowska… - Przemysl …, 2016 - cheric.org
Fifteen alpha-aryloketones were biotransformed to resp. enantimerically pure EtOH or tetralol derivatives by using Coryneum betulinum KCh 6534 and Chaetomium sp. KCh 6651 …
Number of citations: 1 www.cheric.org
J Tang, S Zhang, Y Lin, J Zhou, L Pang, X Nie… - Scientific Reports, 2015 - nature.com
The separation of racemic molecules is of crucial significance not only for fundamental research but also for technical application. Enantiomers remain challenging to be separated …
Number of citations: 34 www.nature.com
N Itoh, N Mizuguchi, M Mabuchi - Journal of Molecular Catalysis B …, 1999 - Elsevier
Phenylacetaldehyde reductase (PAR) (systematic name, 2-phenylethanol: NAD + oxidoreductase) isolated from styrene-assimilating Corynebacterium strain ST-10 was used to …
Number of citations: 66 www.sciencedirect.com
D Chaplin, P Harrison, JP Henschke… - … process research & …, 2003 - ACS Publications
The practicalities of the asymmetric hydrogenation of acetophenone derivatives are addressed. The catalysts used, derived from the precatalysts [(xylylPhanePhos)RuCl 2 (DPEN)] (S)-(…
Number of citations: 53 pubs.acs.org
A Świzdor, T Janeczko… - Journal of Industrial …, 2010 - academic.oup.com
Didymosphaeria igniaria is a promising biocatalyst in asymmetric reductions of prochiral aromatic-aliphatic ketones such as acetonaphthones, acetophenones, and acetylpyridines. The …
Number of citations: 14 academic.oup.com
B Martín‐Matute, JB Åberg, M Edin… - … –A European Journal, 2007 - Wiley Online Library
The racemization of sec‐alcohols catalyzed by pentaphenylcyclopentadienyl–ruthenium complex 3 a has been investigated. The mechanism involves ruthenium–alkoxide intermediates…
CA Sandoval, T Ohkuma, K Muñiz… - Journal of the American …, 2003 - ACS Publications
Asymmetric hydrogenation of acetophenone with trans-RuH(η 1 -BH 4 )[(S)-tolbinap][(S,S)-dpen] (TolBINAP = 2,2‘-bis(di-4-tolylphosphino)-1,1‘-binaphthyl; DPEN = 1,2-…
Number of citations: 695 pubs.acs.org
H Lin, YZ Chen, XY Xu, SW Xia, LX Wang - Journal of Molecular Catalysis B …, 2009 - Elsevier
In our effort to screen for strains producing carbonyl reductases with high activity and enantioselectivity, Saccharomyces cerevisiaeCGMCC 2.396 was found to be able to catalyze the …
Number of citations: 45 www.sciencedirect.com

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